molecular formula C12H13NO4S B2754657 N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-4-methoxybenzamide CAS No. 946203-34-5

N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-4-methoxybenzamide

Cat. No. B2754657
CAS RN: 946203-34-5
M. Wt: 267.3
InChI Key: YTHXSTMNMKILLB-UHFFFAOYSA-N
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Description

N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-4-methoxybenzamide, also known as DMOTB, is a synthetic compound that has gained significant attention in scientific research due to its potential applications in various fields. DMOTB is a heterocyclic compound that contains a thiophene ring and a benzamide group. The compound has been synthesized using various methods and has shown promising results in several scientific studies.

Mechanism of Action

The mechanism of action of N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-4-methoxybenzamide is not well understood. However, studies have suggested that the compound may act by inhibiting certain enzymes or proteins that are involved in the growth and proliferation of cancer cells or the formation of amyloid-beta plaques.
Biochemical and Physiological Effects:
N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-4-methoxybenzamide has been shown to have various biochemical and physiological effects. In vitro studies have shown that the compound has antioxidant properties and can scavenge free radicals. N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-4-methoxybenzamide has also been shown to inhibit the activity of certain enzymes that are involved in the metabolism of drugs and other xenobiotics.

Advantages and Limitations for Lab Experiments

N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-4-methoxybenzamide has several advantages for lab experiments. The compound is relatively easy to synthesize and can be obtained in high yields. N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-4-methoxybenzamide is also stable under various conditions and can be stored for extended periods. However, N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-4-methoxybenzamide has some limitations for lab experiments. The compound is insoluble in water, which makes it difficult to use in aqueous solutions. N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-4-methoxybenzamide is also relatively expensive, which can limit its use in large-scale experiments.

Future Directions

There are several future directions for N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-4-methoxybenzamide research. One of the most significant directions is in the development of organic semiconductors for flexible and lightweight electronic devices. N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-4-methoxybenzamide can be used as a building block in the synthesis of various organic semiconductors, which can have potential applications in the development of wearable electronics and other flexible devices.
Another future direction is in the development of N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-4-methoxybenzamide-based drugs for the treatment of various diseases. N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-4-methoxybenzamide has shown promising results as a potential drug candidate for the treatment of cancer and Alzheimer's disease. Further studies are needed to elucidate the mechanism of action of N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-4-methoxybenzamide and to optimize its pharmacological properties.
Conclusion:
In conclusion, N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-4-methoxybenzamide is a synthetic compound that has gained significant attention in scientific research due to its potential applications in various fields. The compound can be synthesized using various methods and has shown promising results in several scientific studies. N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-4-methoxybenzamide has potential applications in the fields of organic electronics and medicinal chemistry. The compound has several advantages for lab experiments but also has some limitations. There are several future directions for N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-4-methoxybenzamide research, including the development of organic semiconductors and N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-4-methoxybenzamide-based drugs for the treatment of various diseases.

Synthesis Methods

N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-4-methoxybenzamide can be synthesized using various methods. One of the most common methods involves the reaction between 4-methoxybenzoic acid and 2-amino-3-hydroxythiophene in the presence of a dehydrating agent such as thionyl chloride. The resulting intermediate is then treated with acetic anhydride to obtain N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-4-methoxybenzamide. Other methods involve the use of different starting materials and reagents.

Scientific Research Applications

N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-4-methoxybenzamide has shown potential applications in various scientific fields. One of the most significant applications is in the field of organic electronics. N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-4-methoxybenzamide has been used as a building block in the synthesis of organic semiconductors, which have shown promising results in the development of flexible and lightweight electronic devices.
N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-4-methoxybenzamide has also been studied for its potential applications in the field of medicinal chemistry. The compound has shown promising results as a potential drug candidate for the treatment of various diseases such as cancer and Alzheimer's disease. N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-4-methoxybenzamide has been shown to inhibit the growth of cancer cells and reduce the formation of amyloid-beta plaques, which are characteristic features of Alzheimer's disease.

properties

IUPAC Name

N-(1,1-dioxo-2,3-dihydrothiophen-3-yl)-4-methoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13NO4S/c1-17-11-4-2-9(3-5-11)12(14)13-10-6-7-18(15,16)8-10/h2-7,10H,8H2,1H3,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YTHXSTMNMKILLB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(=O)NC2CS(=O)(=O)C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-4-methoxybenzamide

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